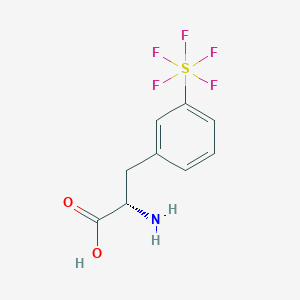
3-(Pentafluorosulfanyl)-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentafluorosulfanyl)-DL-phenylalanine is a unique amino acid derivative characterized by the presence of a pentafluorosulfanyl (SF5) group attached to the phenyl ring of phenylalanine. This compound is of significant interest due to its distinctive chemical properties, which include high electronegativity, thermal stability, and unique steric effects. These properties make it a valuable building block in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of diaryldisulfides using elemental fluorine, which results in the formation of pentafluorosulfanyl-substituted aromatic compounds . Another approach involves the use of chlorotetrafluorosulfanyl intermediates, where chlorine-fluorine exchange reactions are employed to introduce the SF5 group .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow fluorination processes, which offer better control over reaction conditions and improved yields compared to batch processes . Additionally, the use of commercially available SF5-containing synthons can facilitate the large-scale synthesis of 3-(Pentafluorosulfanyl)-DL-phenylalanine .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Pentafluorosulfanyl)-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The SF5 group is highly resistant to oxidation, making the compound stable under oxidative conditions.
Reduction: The compound can be reduced under specific conditions, although the SF5 group remains largely unaffected.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, transition metal catalysts, and fluorinating agents. For example, direct fluorination requires the use of elemental fluorine or other fluorinating agents like AgF2 or XeF2 .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, electrophilic substitution on the phenyl ring can yield various substituted derivatives, while nucleophilic substitution can introduce different functional groups onto the aromatic ring .
Applications De Recherche Scientifique
3-(Pentafluorosulfanyl)-DL-phenylalanine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Pentafluorosulfanyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The SF5 group imparts unique electronic and steric effects, which can influence the compound’s binding affinity and selectivity towards biological targets . For example, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In other contexts, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Trifluoromethyl-substituted phenylalanine: Similar in structure but with a CF3 group instead of SF5.
Chlorotetrafluorosulfanyl-substituted phenylalanine: Contains a SF4Cl group, which has different reactivity and stability compared to the SF5 group.
Uniqueness: 3-(Pentafluorosulfanyl)-DL-phenylalanine is unique due to the SF5 group’s high electronegativity, thermal stability, and steric bulk. These properties make it more stable under harsh conditions and provide distinct reactivity patterns compared to other fluorinated analogs .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-2-6(4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQSFTLJODGXCO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














